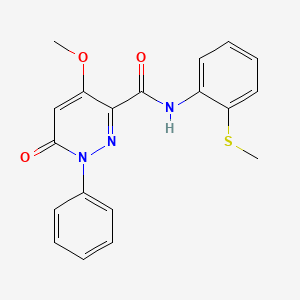
4-methoxy-N-(2-methylsulfanylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methylsulfanylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
Pharmacological Properties and Clinical Use : Compounds with methoxy groups and carboxamide functionalities, like metoclopramide, are known for their applications in treating gastrointestinal disorders due to their effects on motility and antiemetic properties. Such compounds can assist in radiological identification of lesions, facilitate certain medical procedures, and reduce post-operative vomiting and radiation sickness (Pinder et al., 2012).
Anticancer and Chemoprotective Agents : Some carboxamide derivatives have shown potential in cancer treatment. Mafosfamide, a cyclophosphamide analog, exhibits promising anticancer effects in preclinical investigations and clinical trials, highlighting the therapeutic potential of such compounds in oncology (Mazur et al., 2012).
Environmental and Analytical Chemistry : The presence of methoxy and sulfanyl groups in a compound suggests potential environmental interactions and analytical applications. Studies on methoxychlor, an environmental estrogen, have explored its effects and degradation, which could provide insights into the environmental behavior and analytical detection of similar compounds (Cummings, 1997).
Antibacterial and Synthetic Agents : The structural features of carboxamide derivatives have been explored for their antibacterial properties, showcasing their potential in developing new synthetic antibacterial agents with novel mechanisms of action (Doub, 1968).
Pharmaceutical Impurities and Synthesis : The synthesis of complex molecules like omeprazole, which contains methoxy groups, highlights the importance of understanding potential pharmaceutical impurities and novel synthesis methods. Such knowledge is crucial for developing safer and more effective medications (Saini et al., 2019).
特性
IUPAC Name |
4-methoxy-N-(2-methylsulfanylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-12-17(23)22(13-8-4-3-5-9-13)21-18(15)19(24)20-14-10-6-7-11-16(14)26-2/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQNMWFPJIWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



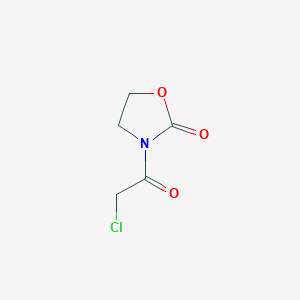
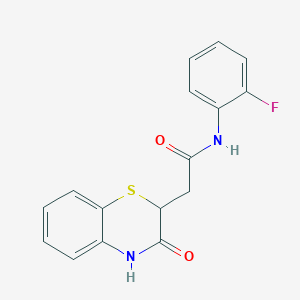
![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)
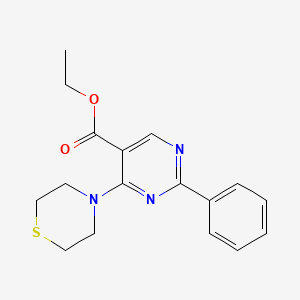

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)
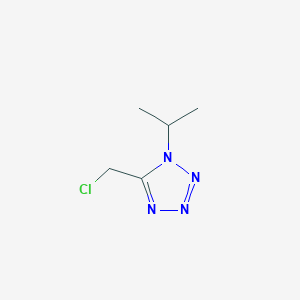

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)
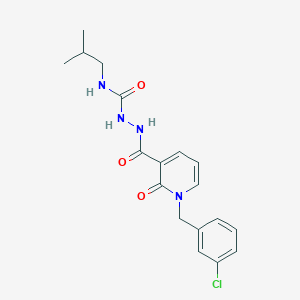
![methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2927102.png)
